molecular formula C31H34BrO2P B12538685 Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide CAS No. 676235-99-7

Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide

Cat. No.: B12538685
CAS No.: 676235-99-7
M. Wt: 549.5 g/mol
InChI Key: MBHNMKLOAYUPEF-UHFFFAOYSA-M
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Description

Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide is a quaternary phosphonium salt. This compound is characterized by the presence of a phosphonium cation and a bromide anion. The phosphonium cation is composed of a triphenylphosphine moiety attached to a 5-[(4-methoxyphenyl)methoxy]pentyl group. Quaternary phosphonium salts are known for their stability and are widely used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing quaternary phosphonium salts, including Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide, is through the quaternization of tertiary phosphines by alkyl halides. In this case, triphenylphosphine reacts with 5-[(4-methoxyphenyl)methoxy]pentyl bromide under inert conditions to form the desired phosphonium salt . The reaction typically proceeds in a solvent such as acetonitrile or toluene, and the product is purified by recrystallization or biphasic extraction .

Industrial Production Methods

Industrial production of quaternary phosphonium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide involves its ability to form stable phosphonium cations. These cations can interact with various molecular targets, including enzymes and cellular membranes. In biological systems, the compound can target mitochondria due to the lipophilic nature of the triphenylphosphonium moiety, which allows it to cross lipid bilayers and accumulate within the mitochondria . This targeting ability is exploited in the development of mitochondrial-targeted drugs and antioxidants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide is unique due to the presence of the 5-[(4-methoxyphenyl)methoxy]pentyl group, which imparts specific physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from other quaternary phosphonium salts .

Properties

CAS No.

676235-99-7

Molecular Formula

C31H34BrO2P

Molecular Weight

549.5 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]pentyl-triphenylphosphanium;bromide

InChI

InChI=1S/C31H34O2P.BrH/c1-32-28-22-20-27(21-23-28)26-33-24-12-5-13-25-34(29-14-6-2-7-15-29,30-16-8-3-9-17-30)31-18-10-4-11-19-31;/h2-4,6-11,14-23H,5,12-13,24-26H2,1H3;1H/q+1;/p-1

InChI Key

MBHNMKLOAYUPEF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)COCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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